
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediates required for the synthesis.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
Comparison
- Structural Differences : The presence of different alkyl or alkoxy groups distinguishes these compounds from 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol.
- Chemical Properties : Variations in boiling points, densities, and pKa values due to structural differences.
- Biological Activities : Differences in biological activities and potential therapeutic effects based on structural variations .
Properties
Molecular Formula |
C23H34O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3 |
InChI Key |
MFRLGFBNEKYGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
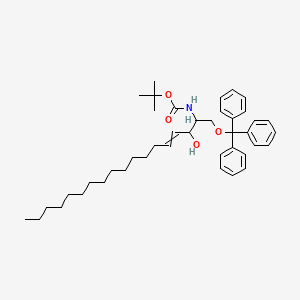
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
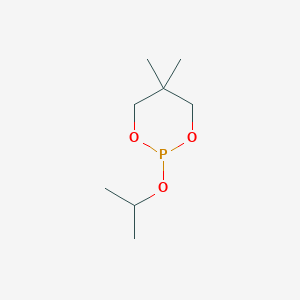
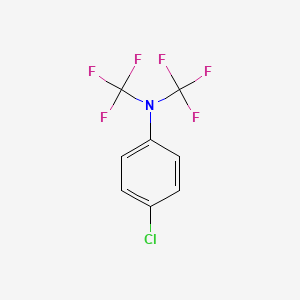
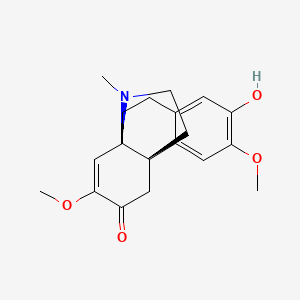
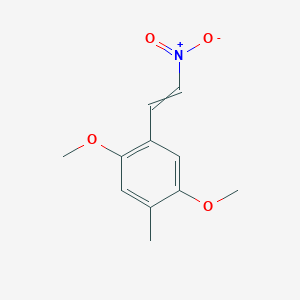
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
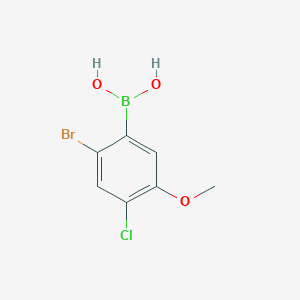
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
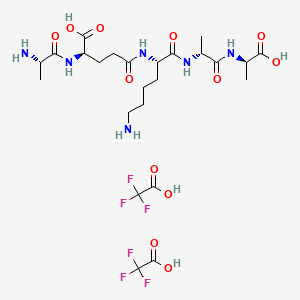
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
